

(R)-3-(Hydroxymethyl)cyclohexanone CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclohexanone

Cat. No.: B3415671

[Get Quote](#)

An In-Depth Technical Guide to **(R)-3-(Hydroxymethyl)cyclohexanone** for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of **(R)-3-(hydroxymethyl)cyclohexanone**, a chiral bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. Its unique structure, featuring a ketone, a primary alcohol, and a defined stereocenter on a cyclohexyl scaffold, renders it a valuable building block for complex molecular architectures.[\[1\]](#) [\[2\]](#)

Core Chemical and Physical Properties

(R)-3-(Hydroxymethyl)cyclohexanone is typically a clear, pale yellow to brown liquid or a low-melting solid. The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group enhances its polarity and solubility in polar solvents.[\[1\]](#)

Property	Value	Source
CAS Number	21996-61-2	[1] [2]
Molecular Formula	C ₇ H ₁₂ O ₂	[2]
Molecular Weight	128.17 g/mol	[2]
Appearance	Clear pale yellow to brown liquid or solid	[1]
Boiling Point (Predicted)	239.8 ± 13.0 °C	[1]
Density (Predicted)	1.054 ± 0.06 g/cm ³	[1]
IUPAC Name	(3R)-3-(hydroxymethyl)cyclohexan-1-one	[2]
Synonyms	(R)-3-(hydroxymethyl)cyclohexan-1-one, (3-Oxocyclohex-1-yl)methanol	
SMILES	C1CC(CC(=O)C1)CO	[2]
InChIKey	OTZGKTIHFHBGTGZ-UHFFFAOYSA-N	[2]

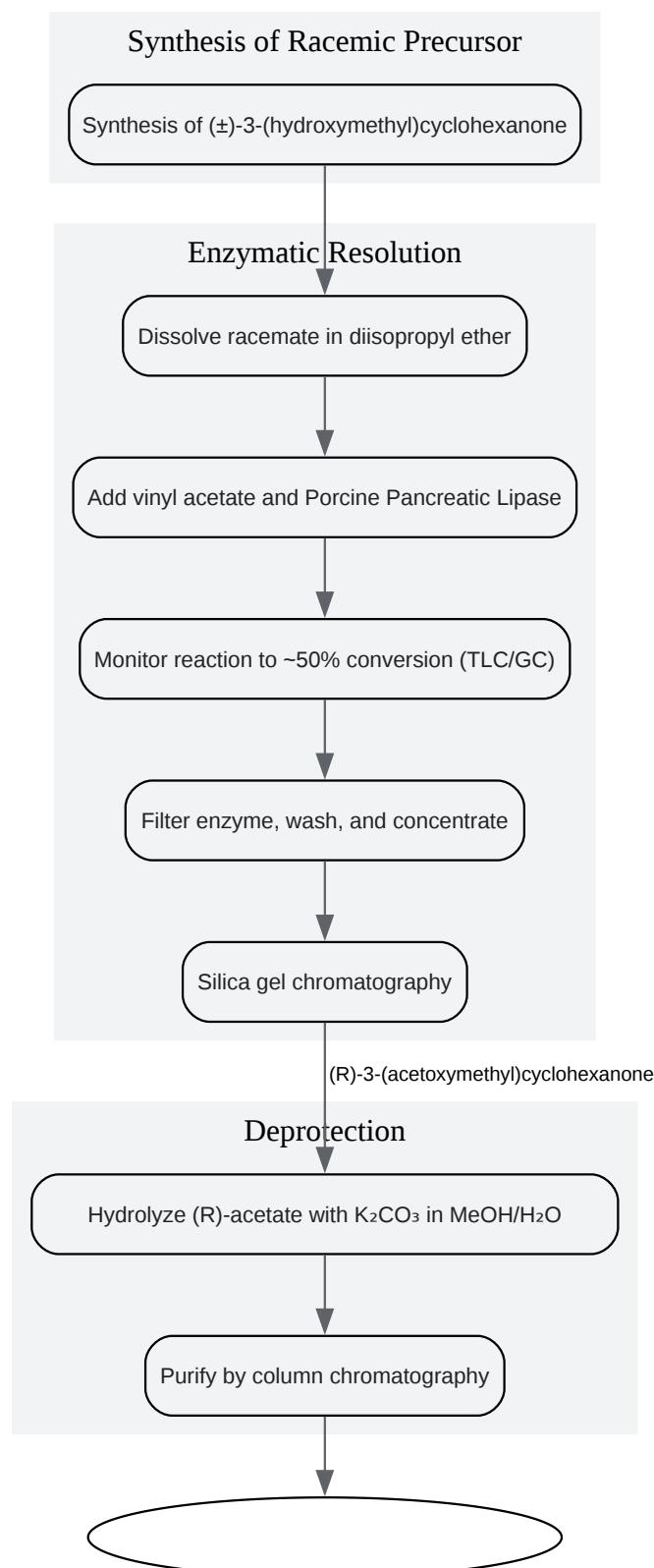
Enantioselective Synthesis Strategies

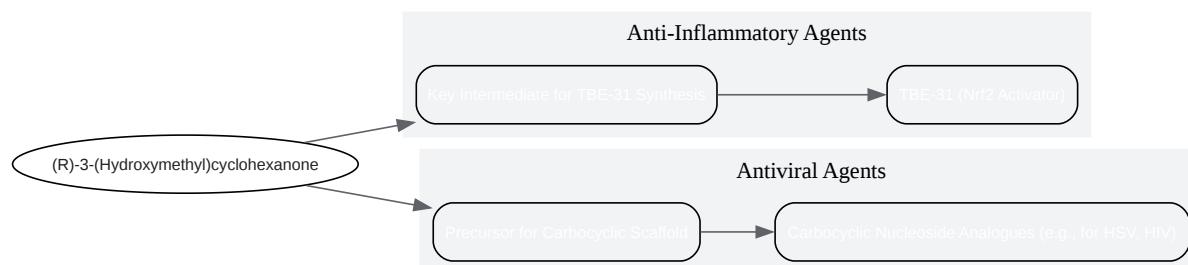
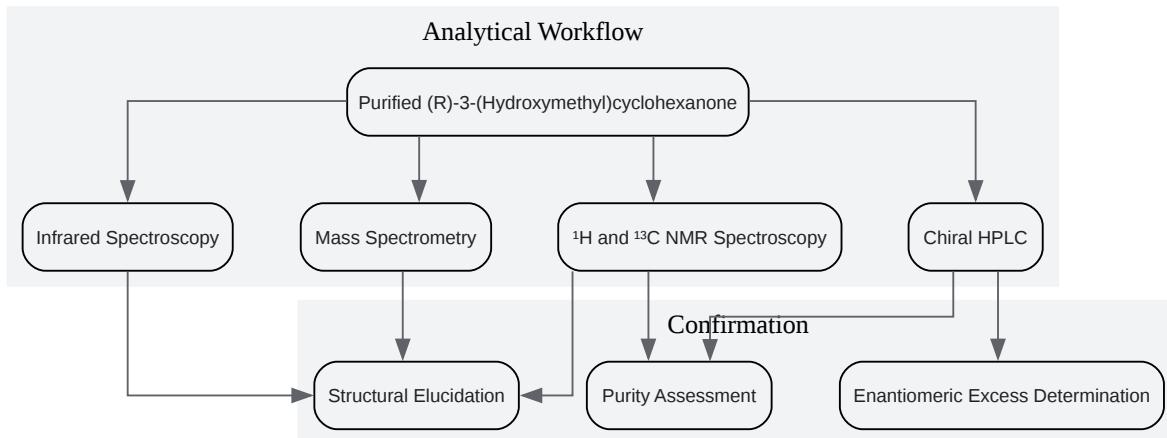
The synthesis of enantiomerically pure (R)-3-(hydroxymethyl)cyclohexanone is a primary challenge, with the control of its stereocenter being paramount for its utility in pharmaceutical applications. Several effective strategies have been developed, primarily focusing on biocatalysis and asymmetric chemical synthesis.

Chemoenzymatic Resolution via Lipase-Catalyzed Kinetic Resolution

This strategy involves the synthesis of racemic 3-(hydroxymethyl)cyclohexanone followed by the selective acylation of the (R)-enantiomer using a lipase, allowing for the separation of the

two enantiomers. Porcine pancreatic lipase (PPL-II) has demonstrated high efficacy in this resolution.


Causality of Experimental Choices:



- **Lipase Selection:** Lipases are chosen for their ability to selectively catalyze reactions on one enantiomer of a racemic mixture, a process driven by the enzyme's chiral active site.
- **Acyl Donor:** Vinyl acetate serves as an efficient and irreversible acyl donor. The enol byproduct tautomerizes to acetaldehyde, which drives the reaction forward.
- **Solvent:** A non-polar organic solvent like diisopropyl ether is used to maintain the enzyme's activity and facilitate product separation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic **3-(hydroxymethyl)cyclohexanone** (1.0 equivalent) in anhydrous diisopropyl ether.
- **Reagent Addition:** Add vinyl acetate (2.0 equivalents) to the solution, followed by Porcine Pancreatic Lipase (PPL-II) (typically 50-100% by weight of the substrate).
- **Reaction Monitoring:** Stir the suspension at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion, which theoretically provides the highest enantiomeric excess for both the acylated product and the unreacted starting material.
- **Workup and Purification:**
 - Filter the reaction mixture to remove the enzyme, washing the solid with diethyl ether.
 - Combine the filtrate and washings.
 - Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting mixture of (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-**3-(hydroxymethyl)cyclohexanone** by silica gel column chromatography.
- Deprotection:
 - Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in a methanol/water mixture.
 - Add a catalytic amount of a base (e.g., potassium carbonate) and stir at room temperature until hydrolysis is complete (monitored by TLC).
 - Evaporate the solvent and purify the residue by column chromatography to yield (R)-**3-(hydroxymethyl)cyclohexanone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [(R)-3-(Hydroxymethyl)cyclohexanone CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3415671#r-3-hydroxymethyl-cyclohexanone-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com